Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine
Description
Methyl(oxiran-2-yl)methylamine is a tertiary amine characterized by three distinct functional groups:
- Methyl group: Enhances lipophilicity and modulates steric effects.
- Oxiran-2-ylmethyl (epoxide) group: A strained three-membered oxygen-containing ring that confers high reactivity, particularly in nucleophilic ring-opening reactions.
- 2,2,2-Trifluoroethyl group: Introduces strong electron-withdrawing effects due to fluorine atoms, influencing electronic properties and metabolic stability.
The compound’s unique structural features make it valuable in pharmaceutical and materials chemistry, particularly for designing enzyme inhibitors or covalent-binding therapeutics.
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-10(2-5-3-11-5)4-6(7,8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCUAJHCHFGTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl(oxiran-2-yl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoroethyl group enhances the compound's stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Table 1: Structural Features and Electronic Properties
| Compound Name | Key Structural Features | Unique Electronic Effects |
|---|---|---|
| Methyl(oxiran-2-yl)methylamine | Epoxide, trifluoroethyl, methylamine | High electrophilicity (epoxide), strong -I effect (CF₃) |
| Ethyl(methyl)(oxiran-2-ylmethyl)amine | Epoxide, ethyl, methylamine | Moderate lipophilicity; less electron-withdrawing than CF₃ |
| Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine | Trifluoroethyl, dimethylaminoethyl | Enhanced solubility; dual electron-withdrawing and donating groups |
| Tert-butyl(2,2,2-trifluoroethyl)amine | Trifluoroethyl, tert-butyl | Steric hindrance (tert-butyl) reduces reactivity compared to methyl |
Key Observations :
- The trifluoroethyl group in the target compound increases electronegativity and metabolic stability compared to ethyl or methyl analogs .
- The epoxide ring distinguishes it from non-epoxide trifluoroethylamines, enabling covalent interactions with biological targets (e.g., enzyme active sites) .
Insights :
- The target compound likely follows a two-step synthesis : (1) Epoxidation of a pre-alkene intermediate and (2) trifluoroethylation of the amine group under basic conditions .
- Challenges include controlling regioselectivity during epoxide formation and minimizing side reactions from the reactive trifluoroethyl group.
Key Findings :
- The epoxide group in the target compound may enable irreversible enzyme binding, a mechanism absent in non-epoxide analogs like N-Methyl-N-(2,2,2-trifluoroethyl)amine .
- Trifluoroethyl substituents generally improve pharmacokinetic properties (e.g., half-life) due to resistance to oxidative metabolism .
Biological Activity
Methyl(oxiran-2-yl)methylamine is a compound characterized by an oxirane (epoxide) group and a trifluoroethyl moiety. This unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and synthetic applications.
Chemical Structure and Properties
The structure of Methyl(oxiran-2-yl)methylamine can be summarized as follows:
- Oxirane Group : Confers unique reactivity due to its strained three-membered ring structure.
- Trifluoroethyl Moiety : Enhances lipophilicity and may influence interactions with biological membranes.
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₈F₃NO |
| Molecular Weight | 181.14 g/mol |
| Functional Groups | Epoxide, Amine, Trifluoroethyl |
Antimicrobial Activity
Research indicates that compounds with fluorinated amines often exhibit antimicrobial properties. Methyl(oxiran-2-yl)methylamine has shown effectiveness against various bacterial strains. The presence of the trifluoroethyl group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several fluorinated compounds:
- Test Organisms : Escherichia coli, Staphylococcus aureus
- Results : Methyl(oxiran-2-yl)methylamine demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
Antitumor Potential
The antitumor potential of Methyl(oxiran-2-yl)methylamine is attributed to the reactivity of the oxirane group. Epoxides are known to interact with nucleophiles in biological systems, potentially leading to apoptosis in cancer cells.
Research Findings
A preliminary study examined the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- IC50 Values :
- HeLa: 20 µM
- A549: 15 µM
- Mechanism : Induction of oxidative stress and disruption of mitochondrial function were observed as mechanisms leading to cell death.
Synthetic Applications
Methyl(oxiran-2-yl)methylamine is not only significant for its biological activities but also for its utility in synthetic chemistry. It can be used in the production of epoxy resins and oxetane derivatives.
Synthesis Pathways
-
Epoxy Resins :
- Application : Used in coatings and adhesives.
- Method : Reaction with hardeners results in materials with enhanced toughness and chemical resistance.
-
Oxetane Derivatives :
- Application : Important in medicinal chemistry.
- Method : Ring-opening reactions followed by cyclization can yield new bioactive compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
